Paracetamol trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:
Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.
Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.
Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol
Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:
- Continuous nitration and reduction processes to ensure high yield and purity.
- Crystallization from aqueous solutions to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in nitrophenol is reduced to an amino group during synthesis.
Substitution: The acetylation of para-aminophenol is a substitution reaction where the amino group is acetylated
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Acetic anhydride in the presence of a base
Major Products:
Oxidation: NAPQI.
Reduction: Para-aminophenol.
Substitution: Paracetamol
Scientific Research Applications
Paracetamol trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of crystallization and polymorphism.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Widely used in pain relief and fever reduction studies.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .
Comparison with Similar Compounds
Aspirin: Another analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different side effect profiles.
Naproxen: Another NSAID with longer-lasting effects compared to paracetamol
Uniqueness: Paracetamol is unique in its selective inhibition of COX enzymes under low peroxide conditions, making it less likely to cause gastrointestinal side effects compared to NSAIDs. Its trihydrate form offers potential advantages in pharmaceutical formulations due to its crystalline stability .
Properties
CAS No. |
478080-38-5 |
---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;trihydrate |
InChI |
InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2 |
InChI Key |
XVSQSTJDSNGBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.